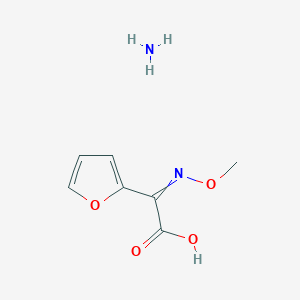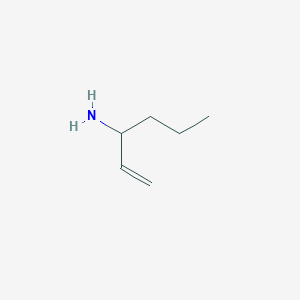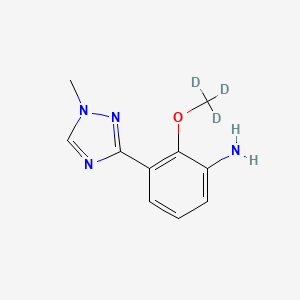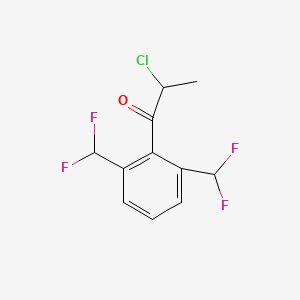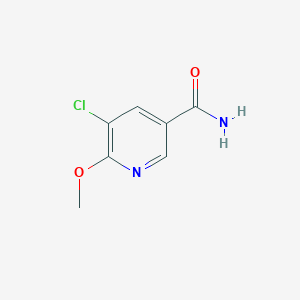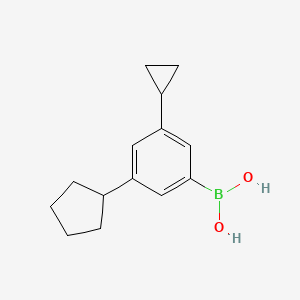
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C14H19BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of both cyclopentyl and cyclopropyl groups in its structure makes it a unique reagent for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura coupling.
Bases: Potassium acetate or sodium carbonate to facilitate the borylation process.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Boronic Acids: Formed through substitution reactions.
科学的研究の応用
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors, influencing cellular processes.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid used in similar reactions but lacks the cyclopentyl and cyclopropyl groups.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group, offering different reactivity and selectivity.
(3,5-Dimethylphenyl)boronic Acid: Contains methyl groups, providing different steric and electronic properties.
Uniqueness: (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid is unique due to the presence of both cyclopentyl and cyclopropyl groups, which can influence its reactivity and selectivity in chemical reactions. These groups can provide steric hindrance and electronic effects that are not present in simpler boronic acids, making it a valuable reagent in organic synthesis.
特性
分子式 |
C14H19BO2 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC名 |
(3-cyclopentyl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C14H19BO2/c16-15(17)14-8-12(10-3-1-2-4-10)7-13(9-14)11-5-6-11/h7-11,16-17H,1-6H2 |
InChIキー |
QVLURYFLAOAMRA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3CCCC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



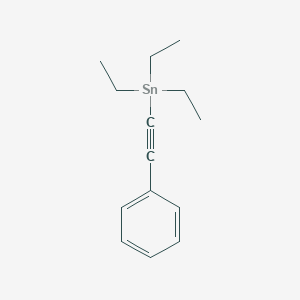
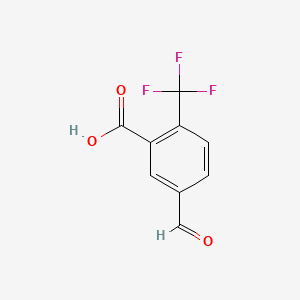
![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)

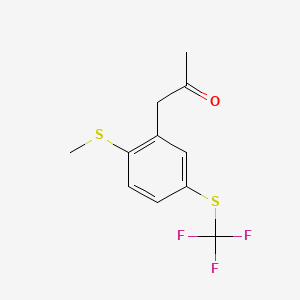
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

